Absolute Stereochemistry (1S,2R) vs. Racemate or Opposite Enantiomer: Chiral Purity Defines Procurement Value
The compound is supplied as the single (1S,2R)-enantiomer, a critical specification for any application requiring defined stereochemistry. The racemic mixture (±)-(1SR,2RS)-2-(4-methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid would contain 50% of the (1R,2S)-enantiomer, which is a distinct chemical entity with potentially different (and unknown) biological activity. In the context of LPA1 receptor antagonists described in patent WO2020257135A1, stereochemistry is rigorously defined and claimed separately for each enantiomer, implying that receptor binding is stereospecific [1]. While no public head-to-head LPA1 IC50 comparison exists for the (1S,2R) vs. (1R,2S) forms of this exact scaffold, the principle of chiral recognition by GPCRs is well-established. Procurement of the chirally pure (1S,2R)-isomer ensures experimental results are attributable to a single molecular entity, avoiding confounding data from the opposite enantiomer [1].
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | Single (1S,2R)-enantiomer (100% enantiomeric excess assumed from stereospecific synthesis) |
| Comparator Or Baseline | Racemic mixture: 50% (1S,2R) + 50% (1R,2S); Opposite enantiomer: (1R,2S)-2-(4-methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid |
| Quantified Difference | Target compound provides 100% desired enantiomer vs. 50% in racemate (2-fold enrichment); opposite enantiomer provides 0% of desired stereoisomer. |
| Conditions | Chiral HPLC or SFC analysis; absolute configuration confirmed by X-ray crystallography or vibrational circular dichroism (VCD). |
Why This Matters
For procurement, specifying the single enantiomer eliminates the cost and labor of in-house chiral separation and ensures the correct stereoisomer is used in potency or crystallographic assays where the racemate or wrong enantiomer would generate misleading data.
- [1] Bristol-Myers Squibb Company. Triazole carboxylic acids as LPA antagonists. WO2020257135A1, 24 December 2020. (Section [0002] and throughout: stereoisomers individually claimed). View Source
